molecular formula C10H17N3O2S B1307706 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine CAS No. 91141-46-7

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Cat. No. B1307706
CAS RN: 91141-46-7
M. Wt: 243.33 g/mol
InChI Key: SCGLAYSDNYDXAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine" involves various strategies, including the acylation of chloro-substituted cyclic ketones with piperidine-4-carboxylate derivatives, followed by heterocyclization with hydrazine or hydroxylamine . Another approach includes a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can be performed chemically or electrochemically, with the latter offering higher yields . Additionally, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques, including 1H-, 13C-, and 15N-NMR spectroscopy, and HRMS investigation . The crystal and molecular structures of certain derivatives have been described, revealing the influence of substituents on the conformation of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic aromatic substitution, hydrogenation, iodination , and coupling reactions under dynamic pH control in aqueous media . The use of sodium hydride and dimethylformamide is common in substitution reactions to produce O-substituted derivatives . Additionally, a grinding-induced, sequential one-pot three-component reaction under solvent-free conditions has been reported for the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. The crystallography studies provide insights into the cell constants and the crystalline state of the compounds . The bioactivity of synthesized compounds has been evaluated against various enzymes, such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, with some showing significant activity . Molecular docking studies have been used to determine ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein .

Scientific Research Applications

Anticancer Activity

The study by Kostyantyn Turov (2020) within the international scientific program "NCI-60 Human Tumor Cell Lines Screen" explored the anticancer activity of compounds with piperazine substituents, including those related to 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. The compounds were evaluated across various cancer cell lines, such as lung, kidney, CNS, ovarian, prostate, and breast cancers, as well as leukemia and melanoma. The effectiveness was determined through in vitro screenings, suggesting potential anticancer applications (Turov, 2020).

Structural Studies

S. Naveen et al. (2015) conducted structural and molecular studies on a compound closely related to 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. They synthesized and characterized the compound, providing insights into its crystalline structure via X-ray diffraction. This research highlights the importance of structural analysis in understanding the properties of potential pharmaceutical compounds (Naveen et al., 2015).

Molecular Structure and Interaction Studies

Ihab Shawish et al. (2021) focused on the synthesis and molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Through X-ray crystallography, Hirshfeld, and DFT calculations, they analyzed intermolecular interactions and electronic properties. This work contributes to the understanding of molecular structures and interactions, which is crucial for the development of new materials and drugs (Shawish et al., 2021).

Green Synthesis Approaches

A. Saeed and P. Channar (2017) reported on the green mechanochemical synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, demonstrating a solvent-free approach that included piperidine as a component. This research highlights the importance of environmentally friendly synthesis methods in the development of new compounds (Saeed & Channar, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential uses in fields such as medicinal chemistry, materials science, or chemical biology.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behaviors of the compound could vary. For a more accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-8-10(9(2)12-11-8)16(14,15)13-6-4-3-5-7-13/h3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGLAYSDNYDXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404312
Record name 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

CAS RN

91141-46-7
Record name 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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